molecular formula C16H20ClN3O3S B11542306 2-chloroethyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate

2-chloroethyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate

Cat. No.: B11542306
M. Wt: 369.9 g/mol
InChI Key: FVUNORCOQGXGCE-UHFFFAOYSA-N
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Description

2-Chloroethyl 2-{[(diethylcarbamoyl)methyl]sulfanyl}-1H-1,3-benzodiazole-1-carboxylate is a complex organic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes a benzodiazole ring, a chloroethyl group, and a diethylcarbamoyl methyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl 2-{[(diethylcarbamoyl)methyl]sulfanyl}-1H-1,3-benzodiazole-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2-chloroethyl chloroformate with 2-{[(diethylcarbamoyl)methyl]sulfanyl}-1H-1,3-benzodiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl 2-{[(diethylcarbamoyl)methyl]sulfanyl}-1H-1,3-benzodiazole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while hydrolysis can produce the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-Chloroethyl 2-{[(diethylcarbamoyl)methyl]sulfanyl}-1H-1,3-benzodiazole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloroethyl 2-{[(diethylcarbamoyl)methyl]sulfanyl}-1H-1,3-benzodiazole-1-carboxylate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The benzodiazole ring may also interact with various receptors or proteins, modulating their activity and contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethyl 2-{[(methylcarbamoyl)methyl]sulfanyl}-1H-1,3-benzodiazole-1-carboxylate
  • 2-Chloroethyl 2-{[(ethylcarbamoyl)methyl]sulfanyl}-1H-1,3-benzodiazole-1-carboxylate
  • 2-Chloroethyl 2-{[(propylcarbamoyl)methyl]sulfanyl}-1H-1,3-benzodiazole-1-carboxylate

Uniqueness

2-Chloroethyl 2-{[(diethylcarbamoyl)methyl]sulfanyl}-1H-1,3-benzodiazole-1-carboxylate is unique due to the presence of the diethylcarbamoyl methyl sulfanyl moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H20ClN3O3S

Molecular Weight

369.9 g/mol

IUPAC Name

2-chloroethyl 2-[2-(diethylamino)-2-oxoethyl]sulfanylbenzimidazole-1-carboxylate

InChI

InChI=1S/C16H20ClN3O3S/c1-3-19(4-2)14(21)11-24-15-18-12-7-5-6-8-13(12)20(15)16(22)23-10-9-17/h5-8H,3-4,9-11H2,1-2H3

InChI Key

FVUNORCOQGXGCE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=CC=CC=C2N1C(=O)OCCCl

Origin of Product

United States

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